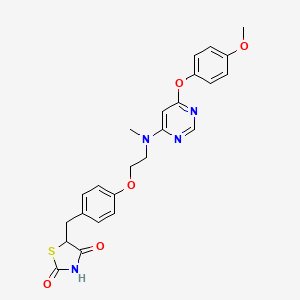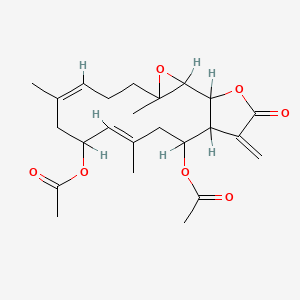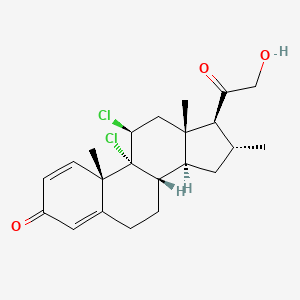
(+)-Longifolene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Longifolene is a naturally occurring, oily liquid hydrocarbon primarily found in the high-boiling fraction of certain pine resins. It is a tricyclic sesquiterpene, meaning it consists of three isoprene units and contains fifteen carbon atoms. The name “longifolene” is derived from the pine species from which the compound was first isolated .
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Longifolene can be synthesized through various methods. One approach involves the cyclization of farnesyl diphosphate, a common precursor in terpene biosynthesis. The cyclization process is typically catalyzed by enzymes or acids, leading to the formation of the tricyclic structure of longifolene .
Another synthetic route involves the use of heavy pine oil as a raw material. The process includes the use of sulfuric acid as a catalyst, with the reaction conditions optimized to achieve high purity of longifolene. Factors such as the type and amount of catalyst, solvent type and amount, reaction temperature, and reaction time are crucial in determining the purity of the final product .
Industrial Production Methods
In industrial settings, longifolene is often extracted from the high-boiling fraction of pine resins. The extraction process involves distillation and purification steps to isolate longifolene from other components. Modern techniques such as X-ray crystallography and spectroscopic methods are employed to ensure the purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
(+)-Longifolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of longifolene can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Substitution reactions involving longifolene often use halogens or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced derivatives, and halogenated derivatives.
Scientific Research Applications
(+)-Longifolene has a wide range of applications in scientific research and industry. Its unique aromatic profile and chemical reactivity make it a valuable compound in several fields .
Chemistry
In chemistry, longifolene is used as a substrate for various transformations, generating exciting chemistry. Its tricyclic structure and reactivity make it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
This compound has potential applications in biology and medicine. It has been studied for its antifungal and antimicrobial properties, making it a candidate for developing new therapeutic agents. Additionally, longifolene-derived compounds have shown promise in drug discovery and development .
Industry
In the industrial sector, longifolene is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aromatic profile makes it a valuable ingredient in perfumery and flavor industries .
Mechanism of Action
The mechanism of action of longifolene involves its interaction with various molecular targets and pathways. The biosynthesis of longifolene begins with farnesyl diphosphate, which undergoes a cationic polycyclization cascade. This process involves the loss of the pyrophosphate group and cyclization by the distal alkene, leading to the formation of intermediate compounds. These intermediates undergo further transformations, including hydride shifts and rearrangements, to form the final tricyclic structure of longifolene .
Comparison with Similar Compounds
(+)-Longifolene is unique among sesquiterpenes due to its tricyclic structure and specific chemical properties. Similar compounds include other sesquiterpenes such as caryophyllene, humulene, and farnesene. These compounds share some structural similarities with longifolene but differ in their specific arrangements of carbon atoms and functional groups .
List of Similar Compounds
- Caryophyllene
- Humulene
- Farnesene
Each of these compounds has its own unique properties and applications, making them valuable in different contexts. longifolene’s distinct tricyclic structure sets it apart from these other sesquiterpenes .
Properties
CAS No. |
475-20-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |
InChI |
InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |
InChI Key |
PDSNLYSELAIEBU-RGCMKSIDSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2=C)CC3)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3C2=C)(C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2=C)CC3)C)C |
Appearance |
Solid powder |
boiling_point |
258.0 °C |
Key on ui other cas no. |
475-20-7 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Longifolene; Junipen; Junipene; Kuromatsuen; Kuromatsuene; Longifolen; NSC 150808; NSC-150808; NSC150808; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)
